molecular formula C23H27NO3 B1613356 2,6-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone CAS No. 898761-87-0

2,6-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone

Cat. No.: B1613356
CAS No.: 898761-87-0
M. Wt: 365.5 g/mol
InChI Key: ZKMUSAHBNIBMOB-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone is a useful research compound. Its molecular formula is C23H27NO3 and its molecular weight is 365.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Research has identified certain compounds closely related to the chemical structure , demonstrating significant potential in corrosion inhibition. Specifically, studies on spirocyclopropane derivatives have shown their effectiveness in protecting mild steel in acidic solutions. These compounds have been synthesized and evaluated using various methods, indicating that they act as effective corrosion inhibitors. Their adsorption on the metal surface is attributed to both physical and chemical processes, adhering to the Langmuir isotherm model. Quantum mechanical calculations suggest that π-electrons in aromatic rings and lone-pair electrons in methoxy groups contribute to enhanced adsorption, leading to effective corrosion inhibition (Chafiq et al., 2020).

Antitubercular Drug Development

The compound has shown promise in the development of new antitubercular drugs. A related compound, BTZ043, targets the DprE1 subunit of the enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase, essential for Mycobacterium tuberculosis. Clinical isolates from European hospitals were surveyed for mutations in the dprE1 gene and BTZ susceptibility, establishing a baseline for future clinical trials. All strains were found susceptible to BTZ, indicating the compound's potential as a new antitubercular agent (Pasca et al., 2010).

Growth Regulation

Compounds structurally similar to 2,6-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone have been explored for their growth-regulating activity. For instance, a study on 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4,5]dec-8-ylmethyl)-1H-pyridin-2-one revealed its potential as a growth regulator. Its structure was confirmed by NMR spectroscopy, showcasing the broader applicability of this chemical class in promoting growth regulation (Sharifkanov et al., 2001).

Properties

IUPAC Name

(2,6-dimethylphenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-17-5-3-6-18(2)21(17)22(25)20-8-4-7-19(15-20)16-24-11-9-23(10-12-24)26-13-14-27-23/h3-8,15H,9-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMUSAHBNIBMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643316
Record name (2,6-Dimethylphenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-87-0
Record name (2,6-Dimethylphenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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